aminopurvalanol A

Catalog No.
S518628
CAS No.
220792-57-4
M.F
C19H26ClN7O
M. Wt
403.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
aminopurvalanol A

CAS Number

220792-57-4

Product Name

aminopurvalanol A

IUPAC Name

(2R)-2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol

Molecular Formula

C19H26ClN7O

Molecular Weight

403.9 g/mol

InChI

InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m0/s1

InChI Key

RAMROQQYRRQPDL-HNNXBMFYSA-N

SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl

Solubility

Soluble in DMSO

Synonyms

NG-97; NG97; NG 97; Aminopurvalanol A; Aminopurvalanol-A

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl

Isomeric SMILES

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl

Description

The exact mass of the compound aminopurvalanol A is 403.1887 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. It belongs to the ontological category of purvalanol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potent and Selective Inhibitor of Cyclin-Dependent Kinases

Aminopurvalanol A acts as a selective inhibitor of cyclin-dependent kinases, particularly cdk1, cdk2, and cdk5 [1]. Studies have shown it to be highly potent, with reported IC50 values (concentration inhibiting 50% of activity) in the range of 20-35 nM for these cdks [1]. This selectivity allows researchers to target specific cdks within the cell cycle machinery for focused investigations.

Here's a link to a supplier that provides details on its inhibitory activity: Tocris Bioscience:

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Exact Mass

403.1887

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Aminopurvalanol A

Dates

Modify: 2023-08-15
1: Le Breton M, Bellé R, Cormier P, Mulner-Lorillon O, Morales J. M-phase regulation of the recruitment of mRNAs onto polysomes using the CDK1/cyclin B inhibitor aminopurvalanol. Biochem Biophys Res Commun. 2003 Jul 11;306(4):880-6. PubMed PMID: 12821124.
2: Rivest P, Renaud M, Sanderson JT. Proliferative and androgenic effects of indirubin derivatives in LNCaP human prostate cancer cells at sub-apoptotic concentrations. Chem Biol Interact. 2011 Feb 1;189(3):177-85. doi: 10.1016/j.cbi.2010.11.008. Epub 2010 Nov 25. PubMed PMID: 21111724.
3: Zahler S, Liebl J, Fürst R, Vollmar AM. Anti-angiogenic potential of small molecular inhibitors of cyclin dependent kinases in vitro. Angiogenesis. 2010 Sep;13(3):239-49. doi: 10.1007/s10456-010-9181-1. Epub 2010 Aug 13. PubMed PMID: 20706783.
4: Dobrikov MI, Shveygert M, Brown MC, Gromeier M. Mitotic phosphorylation of eukaryotic initiation factor 4G1 (eIF4G1) at Ser1232 by Cdk1:cyclin B inhibits eIF4A helicase complex binding with RNA. Mol Cell Biol. 2014 Feb;34(3):439-51. doi: 10.1128/MCB.01046-13. Epub 2013 Nov 18. PubMed PMID: 24248602; PubMed Central PMCID: PMC3911517.
5: Donald RG, Zhong T, Meijer L, Liberator PA. Characterization of two T. gondii CK1 isoforms. Mol Biochem Parasitol. 2005 May;141(1):15-27. PubMed PMID: 15811523.
6: Lu H, Schulze-Gahmen U. Toward understanding the structural basis of cyclin-dependent kinase 6 specific inhibition. J Med Chem. 2006 Jun 29;49(13):3826-31. PubMed PMID: 16789739.
7: Rosania GR, Merlie J Jr, Gray N, Chang YT, Schultz PG, Heald R. A cyclin-dependent kinase inhibitor inducing cancer cell differentiation: biochemical identification using Xenopus egg extracts. Proc Natl Acad Sci U S A. 1999 Apr 27;96(9):4797-802. PubMed PMID: 10220373; PubMed Central PMCID: PMC21771.
8: Corellou F, Brownlee C, Kloareg B, Bouget FY. Cell cycle-dependent control of polarised development by a cyclin-dependent kinase-like protein in the Fucus zygote. Development. 2001 Nov;128(21):4383-92. PubMed PMID: 11684672.
9: Shi Y, Park J, Lagisetti C, Zhou W, Sambucetti LC, Webb TR. A triple exon-skipping luciferase reporter assay identifies a new CLK inhibitor pharmacophore. Bioorg Med Chem Lett. 2017 Feb 1;27(3):406-412. doi: 10.1016/j.bmcl.2016.12.056. Epub 2016 Dec 24. PubMed PMID: 28049589; PubMed Central PMCID: PMC5295499.
10: Teo R, Möhrlen F, Plickert G, Müller WA, Frank U. An evolutionary conserved role of Wnt signaling in stem cell fate decision. Dev Biol. 2006 Jan 1;289(1):91-9. Epub 2005 Nov 23. PubMed PMID: 16309665.

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